(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride
Overview
Description
“®-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1217753-37-1 . It has a molecular weight of 346.86 . The IUPAC name for this compound is benzyl (3R)-3-benzyl-1-piperazinecarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m1./s1 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Physicochemical Properties
Researchers have explored the physicochemical characteristics of compounds related to (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride, such as their lipophilicity and how these properties correlate with their activity as cholinesterase inhibitors. The study by Więckowska et al. (2010) utilized chromatographic techniques to investigate the lipophilicity of several carbamates of N-Benzylpiperidine and N-Benzylpiperazine, which act as inhibitors of acetyl- and butyryl-cholinesterases. These findings are crucial for understanding the drug-receptor interactions and designing compounds with improved efficacy (Więckowska et al., 2010).
Synthetic Methodologies
The development of new synthetic strategies for compounds similar to this compound has been reported. For instance, the work by Sakakura et al. (1990) discusses the carbonylation of hydrocarbons via carbon-hydrogen activation catalyzed by RhCl(CO)(PMe3)2 under irradiation, presenting a method that could potentially be applied to the synthesis of related compounds. Such methodologies offer insights into creating complex molecules efficiently and with potential application in pharmaceutical synthesis (Sakakura et al., 1990).
Biological Activities
Research on the biological activities of compounds structurally related to "this compound" has been conducted, with studies examining their potential as antimicrobial agents. For example, Mahmood et al. (2004) synthesized a series of tri- and diorganotin(IV) compounds that exhibited promising antibacterial properties. These findings highlight the potential therapeutic applications of such compounds in treating microbial infections (Mahmood et al., 2004).
Chiral Resolution and Chemical Interactions
Investigations into the chiral resolution and chemical interactions of compounds related to "this compound" also contribute to our understanding of their potential applications. The study by Wagger et al. (2007) on the chiral solvating properties of specific diketopiperazines demonstrates the importance of stereochemistry in drug design and the development of chiral drugs (Wagger et al., 2007).
Safety and Hazards
Mechanism of Action
- It interacts with these receptors in a manner similar to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug .
- By inhibiting SERT, it increases serotonin concentrations in the extracellular fluids surrounding cells, leading to enhanced activation of serotonergic pathways .
- Its effects on sodium channels are similar to those of antiepileptic drugs and neurotoxins like tetrodotoxin .
Target of Action
Mode of Action
- has amphetamine-like actions on the serotonin reuptake transporter (SERT).
Biochemical Pathways
Pharmacokinetics
- The bioavailability of BZP is not well-established. It undergoes hepatic metabolism. Approximately 5.5 hours. Primarily renal .
Result of Action
Properties
IUPAC Name |
benzyl (3R)-3-benzylpiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHBPBYETAJYMS-GMUIIQOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662636 | |
Record name | Benzyl (3R)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217753-37-1 | |
Record name | Benzyl (3R)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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